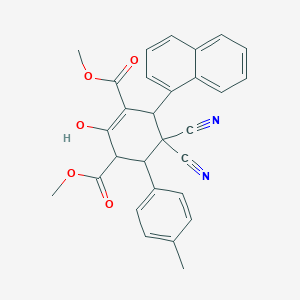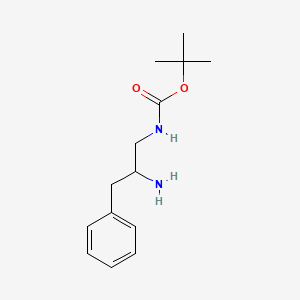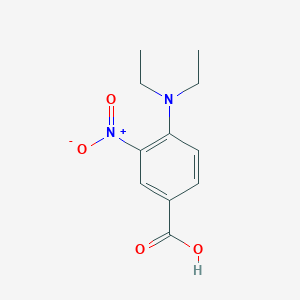
(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride
Vue d'ensemble
Description
“(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number 921609-34-9 . It has a molecular weight of 285.65 and its linear formula is C10H11ClF3NO3 . The compound is stored in a dry room at normal temperature and is in solid form .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 285.65 and its linear formula is C10H11ClF3NO3 .Applications De Recherche Scientifique
Synthetic Chemistry and Catalysis
- Asymmetric Synthesis : Studies have focused on the asymmetric synthesis of optically pure compounds using similar structural analogs as intermediates, demonstrating the importance of these compounds in producing enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990). Another research explored novel catalysts for asymmetric transfer hydrogenation, highlighting the role of similar compounds in enhancing the efficiency and selectivity of catalytic reactions (He et al., 2006).
Pharmacology and Drug Development
- Anticancer and Antimicrobial Activities : Certain derivatives of structurally related compounds have shown significant anticancer and antimicrobial activities, underscoring their potential in developing new therapeutic agents (Saad & Moustafa, 2011; Mickevičienė et al., 2015). These findings could guide the development of drugs targeting specific cancer cells or infectious agents.
Materials Science
- Polymer Synthesis and Functionalization : Research into the functionalization of polymers with phenolic compounds similar to the target compound reveals the potential to enhance material properties, such as thermal stability and antimicrobial activity, thus broadening their application spectrum in materials science (Aly & El-Mohdy, 2015).
Environmental Science
- Corrosion Inhibition : Studies have explored the use of phenolic compounds in corrosion inhibition, which could be relevant to the broader family of compounds including (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride. These compounds demonstrate potential in protecting metals from corrosion, particularly in acidic environments (Bentiss et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKYDNOGIWVOQQ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)
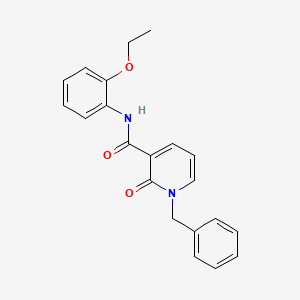
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2712491.png)

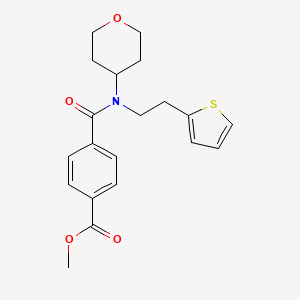
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2712495.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanamine](/img/structure/B2712496.png)
![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2712499.png)

![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2712504.png)
